![molecular formula C11H16Cl2N2O B3088634 N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride CAS No. 1185460-15-4](/img/structure/B3088634.png)
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride
Overview
Description
“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a chemical compound with the empirical formula C13H12Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” isO=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl
. The InChI key is OVTMMIOAOPUQRN-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a solid . Its molecular weight is 283.15 .Scientific Research Applications
Antiviral Research
The compound has been found to have potential applications in antiviral research. Specifically, it has been reported as a potent inhibitor of human adenovirus (HAdV) infections . This could be particularly useful in developing therapies for immunocompromised patients and healthy individuals with community-acquired pneumonia .
Inflammatory Response Research
The compound has also been reported to inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses . This suggests potential applications in the study and treatment of diseases associated with inflammation and viral infections.
Safety and Hazards
properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12;/h4-6H,13H2,1-3H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUETRVEZTSCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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